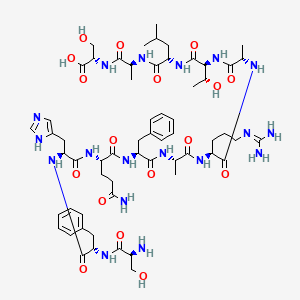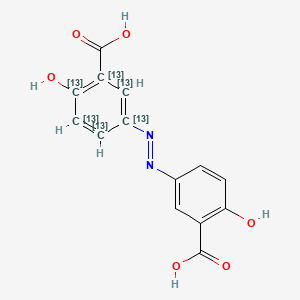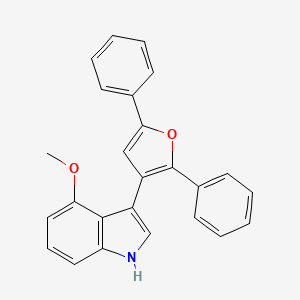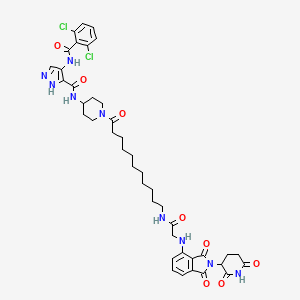
PROTAC CDK9 degrader-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC CDK9 Degrader-6 is a proteolysis-targeting chimera (PROTAC) specifically designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 by this compound is mediated through the proteasome pathway, making it a promising compound for therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9 Degrader-6 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: The synthesis of the CDK9-binding ligand and the E3 ligase-binding ligand.
Linker Attachment: The attachment of a linker molecule to one of the ligands.
Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity of the final product.
Purification: Using techniques such as chromatography to purify the compound.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and efficacy of the product.
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC CDK9 Degrader-6 primarily undergoes degradation reactions mediated by the proteasome pathway. This involves the following steps:
Ubiquitination: The PROTAC recruits an E3 ubiquitin ligase, which ubiquitinates CDK9.
Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome.
Common Reagents and Conditions:
Reagents: E3 ubiquitin ligase, ubiquitin, ATP.
Conditions: Physiological conditions (37°C, pH 7.4).
Major Products: The major product of the degradation reaction is the breakdown of CDK9 into smaller peptide fragments, which are then further degraded into amino acids .
Wissenschaftliche Forschungsanwendungen
PROTAC CDK9 Degrader-6 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and to develop targeted cancer therapies.
Transcriptional Regulation Studies: It helps in understanding the regulation of transcription elongation by RNA polymerase II.
Drug Development: It serves as a model compound for developing other PROTACs targeting different proteins.
Biological Research: It is used to investigate the cellular mechanisms of protein degradation and the ubiquitin-proteasome system.
Wirkmechanismus
The mechanism of action of PROTAC CDK9 Degrader-6 involves the following steps:
Binding: The PROTAC binds to CDK9 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase ubiquitinates CDK9, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome, leading to the reduction of CDK9 levels in the cell.
Vergleich Mit ähnlichen Verbindungen
PROTAC CDK4/6 Degrader: Targets CDK4 and CDK6 for degradation.
PROTAC CDK2 Degrader: Targets CDK2 for degradation.
PROTAC CDK7 Degrader: Targets CDK7 for degradation.
Uniqueness of PROTAC CDK9 Degrader-6:
Specificity: this compound specifically targets CDK9, whereas other PROTACs target different CDKs.
Therapeutic Potential: Its ability to degrade CDK9 makes it a promising candidate for cancer therapy, particularly in cancers where CDK9 plays a critical role.
Eigenschaften
Molekularformel |
C42H49Cl2N9O8 |
|---|---|
Molekulargewicht |
878.8 g/mol |
IUPAC-Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |
InChI-Schlüssel |
SRUVBNFPTDBESG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


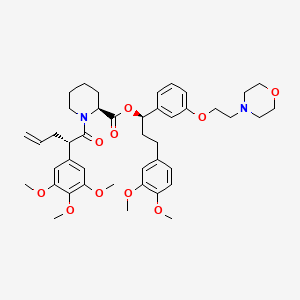
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)
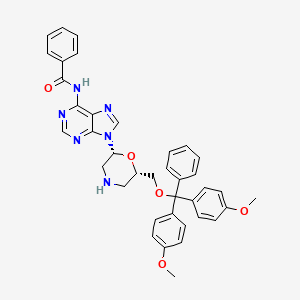
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
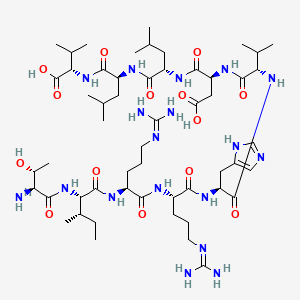
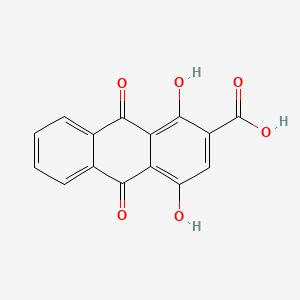
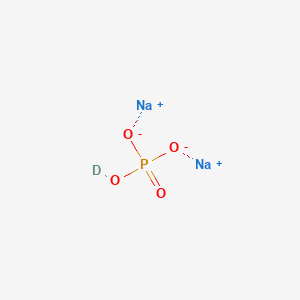
![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
